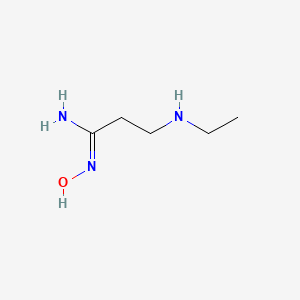

3-(ethylamino)-N'-hydroxypropanimidamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H13N3O |

|---|---|

Molecular Weight |

131.18 g/mol |

IUPAC Name |

3-(ethylamino)-N'-hydroxypropanimidamide |

InChI |

InChI=1S/C5H13N3O/c1-2-7-4-3-5(6)8-9/h7,9H,2-4H2,1H3,(H2,6,8) |

InChI Key |

FHXXECGLPQHEDH-UHFFFAOYSA-N |

Isomeric SMILES |

CCNCC/C(=N/O)/N |

Canonical SMILES |

CCNCCC(=NO)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Ethylamino N Hydroxypropanimidamide

Tautomerism and Isomerism of the Amidoxime (B1450833) Moiety

The amidoxime group is capable of existing in several tautomeric and isomeric forms, which can influence its chemical reactivity and biological activity. The main forms include the amidoxime, iminohydroxylamine, and aminonitrone tautomers, each with potential Z and E geometrical isomers. nih.gov

Theoretical and experimental studies on simple amidoximes like acetamidoxime and benzamidoxime indicate that the Z-amidoxime form is the most stable and predominant isomer in both protic and aprotic solvents. nih.gov The stability of these forms is a critical factor in their reactivity and ability to coordinate with metal centers. nih.gov Three isomers may coexist due to their similar relative energies: the highly stable Z-amidoxime, and the less common Z-aminonitrone and E-amidoxime. nih.gov The iminohydroxylamine tautomer generally exhibits intermediate stability. nih.gov

| Tautomer/Isomer | Relative Energy for Acetamidoxime (kcal/mol) | Relative Energy for Benzamidoxime (kcal/mol) |

|---|---|---|

| Z-amidoxime | 0.0 | 0.0 |

| Z-aminonitrone | 3.0 | 4.5 |

| E-amidoxime | 3.5 | 5.4 |

| Iminohydroxylamine | ~10–13 | ~10–13 |

| E-aminonitrone | >8.5 | >9.8 |

| Nitroso-amine | ~30 | ~30 |

Acid-Base Chemistry and Protonation Equilibria

The amidoxime functional group possesses both acidic and basic properties. The hydroxyl group can be deprotonated, making the amidoxime a weak acid, while the nitrogen atoms can be protonated, conferring basic characteristics. rsc.org Amidoximes are known to form salts with both acids and alkalis. rsc.org The basicity of amidoximes is often compared to that of pyridine. rsc.org

Resolving conflicting reports in the literature, recent combined experimental and computational studies have provided more definitive pKa values for representative amidoximes. acs.orgfigshare.com These values are crucial for understanding the ionization state of the molecule under physiological conditions, which in turn affects its reactivity and interactions with biological targets. The N-hydroxylated derivatives of amidines, such as 3-(ethylamino)-N'-hydroxypropanimidamide, are generally less basic than their corresponding amidine counterparts. nih.govresearchgate.net This property is key to their use as prodrugs, as the reduced basicity allows for better absorption from the gastrointestinal tract. nih.govresearchgate.net

| Compound | pKa Value |

|---|---|

| Acetamidoxime | 11.2 |

| Benzamidoxime | 10.7 |

| p-Chlorobenzamidoxime | 5.10 |

| p-Methoxybenzamidoxime | 5.95 |

Reaction Mechanisms of the Amidoxime Functional Group

Amidoximes exhibit high reactivity towards acylating agents such as p-nitrophenyl acetate, benzoyl fluoride, and ethyl chloroformate, particularly in the pH range of 6–9. rsc.org This acylation can occur on either the oxygen or nitrogen atom. O-acylated amidoximes are important intermediates in the synthesis of 1,2,4-oxadiazoles. uomosul.edu.iquomosul.edu.iqacs.org The reaction often proceeds via the formation of an O-acylamidoxime, which then undergoes cyclization. mdpi.comchim.it

The acylation process can be subject to intramolecular catalysis. For example, in the hydrolysis of aspirin, the ortho-carboxyl group acts as an intramolecular general base catalyst, significantly increasing the reaction rate compared to an intermolecular catalyst like acetate. libretexts.org A similar principle of proximity-enhanced reactivity can apply to suitably substituted amidoximes, where a nearby functional group can facilitate the acylation or subsequent reactions of the amidoxime moiety.

Amidoximes undergo various oxidative transformations, which are significant both synthetically and biologically. A key reaction is their oxidation by cytochrome P450 (CYP450) enzymes. nih.gov This process, dependent on NADPH and O2, leads to the formation of the corresponding amides and nitriles, with the concomitant release of nitrogen oxides like nitric oxide (NO). nih.govacs.orgacs.orgnih.gov This suggests that compounds like this compound could act as NO donors in vivo following metabolic oxidation. nih.gov The mechanism is believed to involve a high-valent P450-iron-oxo complex for the formation of nitriles, while the formation of amides and NO involves the superoxide radical anion (O2•−) and its iron complex. nih.govacs.orgmdpi.com

Another important oxidative pathway is the cyclization of amidoximes to form 1,2,4-oxadiazoles. mdpi.com This transformation can be achieved using a variety of oxidizing agents, including N-bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.com The reaction is thought to proceed through an N-halogenated intermediate, which undergoes dehydrohalogenation and subsequent cyclization. mdpi.com Electrochemical methods have also been developed for this oxidative cyclization, proceeding via an iminoxy radical and a 1,5-hydrogen atom transfer (1,5-HAT). rsc.org

| Oxidizing System | Major Organic Product(s) | Other Products |

|---|---|---|

| Cytochrome P450/NADPH/O2 | Amides, Nitriles | NO, NO2-, NO3- |

| N-Bromosuccinimide (NBS)/DBU | 1,2,4-Oxadiazoles | - |

| Iodine/K2CO3 | 1,2,4-Oxadiazoles | - |

| Anodic Oxidation | 1,2,4-Oxadiazoles | - |

Derivatization Pathways and Functional Group Interconversions

The amidoxime moiety is a versatile precursor for the synthesis of various other functional groups and heterocyclic systems. nih.gov A primary derivatization pathway is the conversion to 1,2,4-oxadiazoles through reactions with carboxylic acids, acid chlorides, or anhydrides, which proceeds via an O-acylamidoxime intermediate. uomosul.edu.iquomosul.edu.iqchim.it

Furthermore, amidoximes can be synthesized from a variety of precursors, with the most common method being the reaction of a nitrile with hydroxylamine (B1172632). nih.govnih.gov They can also be prepared via the ring-opening of certain heterocycles, such as 1,2,4-oxadiazoles, upon treatment with aqueous NaOH. nih.gov

A significant functional group interconversion is the reduction of amidoximes to their corresponding amidines. nih.govresearchgate.net This reaction is of great pharmacological importance, as it forms the basis of the "amidoxime prodrug" concept. Amidines are often potent but poorly absorbed drugs due to their high basicity. The less basic amidoxime can be absorbed orally and then reduced in vivo by enzyme systems, including a P450-dependent system involving cytochrome b5, to release the active amidine. nih.govresearchgate.netnih.govbohrium.com Therefore, this compound can be considered a potential prodrug for 3-(ethylamino)propanimidamide.

Theoretical and Computational Chemistry of 3 Ethylamino N Hydroxypropanimidamide and Analogues

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of 3-(ethylamino)-N'-hydroxypropanimidamide. Methods such as Density Functional Theory (DFT) are employed to optimize the molecular geometry and identify stable conformers. nih.govchemrxiv.orgnih.gov For instance, the B3LYP functional combined with a 6-311G+(d,p) basis set is a common level of theory for such calculations, providing a balance between accuracy and computational cost. nih.gov

The conformational landscape of this compound is explored by systematically rotating the rotatable bonds, such as the C-C and C-N single bonds. The potential energy surface is scanned to locate all energy minima, which correspond to stable conformers. The relative energies of these conformers are then calculated to determine their population distribution at a given temperature according to the Boltzmann distribution.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (N-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 | 178.5° | 0.00 | 65.2 |

| 2 | 65.2° | 1.25 | 20.5 |

| 3 | -68.9° | 1.80 | 14.3 |

Computational Prediction of Acid Dissociation Constants (pKa Values)

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its biological activity and physicochemical properties. nih.gov Computational methods for pKa prediction can be broadly categorized into those based on quantum mechanics (QM) and those employing machine learning (ML) or a combination of both. optibrium.comchemrxiv.org

QM-based methods often utilize thermodynamic cycles to calculate the Gibbs free energy of deprotonation in solution. nih.gov These calculations typically involve geometry optimization of the protonated and deprotonated species, followed by frequency calculations to obtain thermal corrections. The solvent effects are crucial and are often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com For more complex systems, an isodesmic reaction scheme can provide accurate pKa predictions with lower computational cost. rsc.org

Table 2: Predicted pKa Values for Ionizable Groups in this compound

| Ionizable Group | Predicted pKa | Computational Method |

|---|---|---|

| Ethylamino group (-NH-) | 9.8 ± 0.5 | DFT/PCM |

The accuracy of pKa predictions can be enhanced by using high-level QM calculations or by employing empirical corrections based on experimental data for similar compounds. peerj.com Machine learning models, trained on large datasets of experimental pKa values, have also emerged as a powerful tool for rapid and accurate pKa prediction. chemrxiv.orgchemrxiv.org

Modeling of Tautomeric Forms and Energetic Preferences

Tautomerism is a key consideration for molecules like this compound, which can exist in different isomeric forms that are in equilibrium. Computational modeling is instrumental in identifying the possible tautomers and determining their relative stabilities. optibrium.com The energetic preferences of these tautomers are evaluated by calculating their Gibbs free energies in the gas phase and in solution.

For this compound, the primary tautomeric equilibrium involves the migration of a proton between the nitrogen and oxygen atoms of the hydroxyimidamide group. Quantum chemical calculations can quantify the energy difference between these tautomers, providing insight into which form is predominant under physiological conditions.

Table 3: Calculated Relative Energies of Tautomeric Forms of this compound

| Tautomer | Structure | Relative Energy in Water (kcal/mol) |

|---|---|---|

| Amide-Oxime | -C(=NOH)-NH- | 0.00 |

| Nitroso-Amine | -CH(NO)-N= | 8.5 |

The results of these calculations are crucial for understanding the reactivity and binding interactions of the molecule, as different tautomers may exhibit distinct chemical properties.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound can be thoroughly investigated using computational methods to understand its bonding characteristics and reactivity. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's electron-donating and electron-accepting capabilities.

The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-deficient regions of the molecule. This information is valuable for predicting sites of electrophilic and nucleophilic attack. Natural Bond Orbital (NBO) analysis is another powerful tool for studying charge distribution, hybridization, and delocalization of electrons within the molecule.

Table 4: Selected Natural Bond Orbital (NBO) Analysis Data for this compound

| Atom | Natural Charge (e) | Hybridization |

|---|---|---|

| O1 | -0.65 | sp² |

| N1 (imidamide) | -0.58 | sp² |

| N2 (ethylamino) | -0.85 | sp³ |

Simulated Spectroscopic Properties

Computational chemistry allows for the simulation of various spectroscopic properties, which can aid in the interpretation of experimental spectra or even predict the spectral features of novel compounds. nih.gov For this compound, theoretical calculations can provide valuable information about its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be generated from the calculated vibrational frequencies, which can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. researchgate.net Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, providing a theoretical basis for assigning peaks in experimental NMR spectra. nih.gov

UV-Vis spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT), which provides information about the electronic transitions, including their excitation energies and oscillator strengths. This can help in understanding the photophysical properties of the molecule.

Table 5: Simulated Spectroscopic Data for this compound

| Spectroscopic Technique | Calculated Parameter | Value |

|---|---|---|

| IR Spectroscopy | C=N stretch | 1650 cm⁻¹ |

| O-H stretch | 3400 cm⁻¹ | |

| ¹H NMR Spectroscopy | -OH proton chemical shift | 9.5 ppm |

| -NH proton chemical shift | 7.8 ppm |

| UV-Vis Spectroscopy | λmax | 210 nm |

Chemical Modification and Derivatization Strategies for 3 Ethylamino N Hydroxypropanimidamide

Synthesis of N- and O-Alkyl/Aryl Derivatives

The synthesis of N- and O-alkyl or aryl derivatives of amidoximes is a key strategy to modify their electronic properties, solubility, and coordination behavior. While direct literature on 3-(ethylamino)-N'-hydroxypropanimidamide is scarce, established synthetic routes for amidoxime (B1450833) derivatization are applicable.

N-Substituted Derivatives: A prevalent method for creating N-substituted amidoximes involves the reaction of amines with N-hydroxyimidoyl chlorides. However, a more direct, one-pot approach has been developed using a triphenylphosphine-iodine (Ph₃P–I₂) mediated system. nih.govrsc.org This method facilitates the dehydrative condensation of a secondary amide precursor with hydroxylamine (B1172632) hydrochloride. nih.gov For the target compound, this would involve starting with N-ethyl-N-(cyanomethyl)acetamide, followed by reduction and subsequent reaction. Alternatively, the reaction of primary or secondary amines with oximinoethers can yield N-substituted amidoximes. nih.gov

O-Substituted Derivatives (Imidates): O-alkylation or O-arylation of the hydroxyl group of the amidoxime can be achieved under basic conditions. The amidoxime is first deprotonated with a suitable base to form the more nucleophilic amidoximate anion, which then reacts with an alkyl or aryl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a nucleophilic substitution reaction to yield the corresponding O-substituted imidate. This modification is crucial for creating prodrugs or intermediates for further reactions, such as the synthesis of 1,2,4-oxadiazoles.

| Derivative Type | General Synthetic Approach | Key Reagents | Potential Precursor for Target Compound |

| N-Alkyl/Aryl | One-pot dehydrative condensation | Secondary amide, Ph₃P–I₂, Hydroxylamine HCl nih.gov | N-ethyl-3-aminopropanamide |

| N-Alkyl/Aryl | Reaction with activated derivatives | Imidoyl chloride, Amine nih.gov | 3-(ethylamino)-N-hydroxypropanimidoyl chloride |

| O-Alkyl/Aryl | Nucleophilic substitution | Amidoxime, Base (e.g., NaH), Alkyl/Aryl Halide | This compound |

Introduction of Amidoxime Groups onto Polymeric Backbones

Immobilizing amidoxime functionalities onto polymeric supports is a widely used strategy to create chelating resins for heavy and precious metal extraction from aqueous solutions. acs.orgmdpi.comresearchgate.net The most common method involves a two-step process: graft polymerization of a nitrile-containing monomer onto a polymer backbone, followed by the chemical conversion of the nitrile groups into amidoxime groups. mdpi.comncsu.edu

Graft Copolymerization: An inert polymer backbone, such as polyethylene (B3416737) (PE), high-density polyethylene (HDPE), or natural polymers like cellulose, is activated, typically using radiation (gamma or electron beam). researchgate.netnih.govbohrium.com This creates radical sites on the polymer chain. The activated polymer is then exposed to a monomer containing a nitrile group, such as acrylonitrile (B1666552) (AN), leading to the growth of poly(acrylonitrile) chains grafted onto the original backbone. ncsu.eduresearchgate.net

Amidoximation: The grafted polymer is then treated with a solution of hydroxylamine (NH₂OH), often in an alkaline medium. researchgate.netcore.ac.uk The hydroxylamine reacts with the nitrile groups (-C≡N) to form the desired amidoxime groups (-C(NH₂)=NOH). mdpi.com

This technique has been successfully applied to various polymeric substrates to create adsorbents for metal ions like copper, iron, and lead. mdpi.comnih.gov The efficiency of the process depends on factors such as radiation dose, monomer concentration, and the conditions of the amido-oximation reaction. nih.govbohrium.com

| Polymer Backbone | Monomer(s) Grafted | Activation Method | Application of Resulting Amidoxime Resin | Reference |

| High-Density Polyethylene (HDPE) | Acrylonitrile, Acrylic Acid | Electron Beam | Uranium recovery from seawater | researchgate.net |

| Polyethylene (PE) Film | Acrylonitrile, Acrylic Acid | Gamma Radiation | Lead (Pb) removal | nih.gov |

| Khaya Cellulose | Acrylonitrile | Free Radical Initiation (Ce⁴⁺) | Transition metal cation removal (Cu²⁺, Fe³⁺, etc.) | ncsu.edu |

| Sago Starch | Acrylonitrile, Methyl Acrylate | - | Heavy metal removal from wastewater | researchgate.netcore.ac.uk |

Cyclization Reactions to Form Heterocyclic Systems (e.g., Oxadiazolones)

Amidoximes are valuable precursors for the synthesis of various five- and six-membered heterocyclic rings, particularly 1,2,4-oxadiazoles and their derivatives, which are of significant interest in medicinal chemistry. nih.govmdpi.com

Synthesis of 1,2,4-Oxadiazol-5-ones: A highly efficient method for the synthesis of 1,2,4-oxadiazol-5-ones from N-substituted amidoximes involves a base-mediated carbonylative cyclization. nih.govrsc.org The reaction of an amidoxime with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of a base like potassium carbonate proceeds rapidly at room temperature to afford the corresponding oxadiazolone in excellent yields. nih.gov This method is notable for its mild conditions and short reaction times. nih.govrsc.org

Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles: These heterocycles can be formed by the condensation of amidoximes with various carbonyl compounds or their derivatives. For instance, the reaction of an amidoxime with esters, acyl chlorides, or anhydrides in a suitable medium (e.g., NaOH/DMSO) leads to the formation of the 1,2,4-oxadiazole (B8745197) core. mdpi.com An alternative electrochemical approach involves the anodic oxidation of N-benzyl amidoximes, which generates an iminoxy radical that undergoes intramolecular cyclization. rsc.org

Synthesis of 1,2,4-Oxadiazin-5-ones: Reaction of amidoximes with α,β-unsaturated esters like maleates or fumarates can lead to the formation of six-membered 1,2,4-oxadiazin-5-one rings. nih.gov The reaction pathway depends on the base and stoichiometry, allowing for selective synthesis of different products. nih.gov

| Heterocyclic System | Reactant with Amidoxime | Key Reagents/Conditions | Reference |

| 1,2,4-Oxadiazol-5-one | 1,1'-Carbonyldiimidazole (CDI) | K₂CO₃, Room Temperature | nih.govrsc.org |

| 3,5-Disubstituted 1,2,4-Oxadiazole | Esters, Aldehydes, Acyl Chlorides | NaOH/DMSO | mdpi.com |

| 3,5-Disubstituted 1,2,4-Oxadiazole | Organic Nitriles | PTSA-ZnCl₂ | organic-chemistry.org |

| 1,2,4-Oxadiazin-5-one | Maleic or Fumaric Esters | Base (e.g., Et₃N) | nih.gov |

Design and Synthesis of Multidentate Amidoxime Ligands

While a single amidoxime group can act as a bidentate chelating agent, linking multiple amidoxime units together creates multidentate ligands with significantly enhanced affinity and selectivity for metal ions. acs.org The design of these ligands often draws inspiration from well-known chelators like vic-dioximes. nih.govtandfonline.com

A common strategy for synthesizing multidentate ligands is to use a central scaffold to which chelating arms are attached. For this compound, this could be achieved by reacting a precursor molecule containing two or more reactive sites with an appropriate derivative of the target amidoxime.

For example, a synthetic pathway analogous to the formation of vic-dioximes could be employed. The condensation reaction of dichloroglyoxime (B20624) with two equivalents of an amine is a standard method to produce symmetrical dioxime ligands. nih.govtandfonline.com By analogy, reacting dichloroglyoxime with a derivative of the target compound, such as 3-(ethylamino)propan-1-amine (after modification of the amidoxime), could yield a tetradentate ligand incorporating two amidoxime-like functionalities.

Another approach involves using a central aromatic or aliphatic core with multiple reactive sites (e.g., acid chlorides, halides) and reacting it with an amino-functionalized version of this compound to build a multidentate structure. The spatial arrangement and flexibility of the linker between the chelating groups are critical in determining the stability of the resulting metal complex and its selectivity for specific metal ions. ias.ac.in

Strategic Modifications for Enhanced Chelation Properties

Improving the metal-binding capabilities of this compound involves strategic modifications to influence its electronic, steric, and conformational properties. The primary goal is to increase the stability and selectivity of the metal-ligand complex.

Electronic Tuning: The chelating ability of the amidoxime group is dependent on the acidity of the oxime proton and the basicity of the nitrogen atoms. These properties can be tuned by introducing electron-donating or electron-withdrawing groups elsewhere in the molecule. For instance, incorporating electron-donating groups can increase the basicity of the nitrogen atoms, potentially strengthening the coordinate bond with a metal cation.

Increasing Denticity: As discussed previously, creating multidentate ligands by linking two or more amidoxime units is a powerful strategy. The chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands, leads to a significant enhancement in binding affinity. acs.org Designing ligands that can form multiple five- or six-membered chelate rings with a metal ion is a cornerstone of coordination chemistry. tandfonline.com

Mechanism of Chelation: The amidoxime group typically acts as a bidentate ligand, coordinating to a metal ion through the nitrogen of the amino group and the oxygen of the deprotonated hydroxylamino group, forming a stable five-membered ring. acs.org The exceptional stability of these complexes makes amidoxime-based materials highly effective for sequestering a variety of metal ions, including transition metals and actinides. acs.orgnih.gov

Advanced Research Applications of 3 Ethylamino N Hydroxypropanimidamide and Its Derivatives Non Clinical

Coordination Chemistry and Metal Ion Sequestration

The primary research focus for 3-(ethylamino)-N'-hydroxypropanimidamide and its derivatives lies in their exceptional ability to form stable complexes with a variety of metal ions. This has led to extensive investigation into their use for sequestering valuable or hazardous metals from aqueous solutions.

Uranyl Ion Complexation and Adsorption Mechanism

Amidoxime-functionalized materials are at the forefront of research for extracting uranium, in the form of the uranyl ion (UO₂²⁺), from seawater. rsc.orgiaea.org The world's oceans contain vast reserves of uranium, but at very low concentrations, making its extraction a significant challenge. iaea.org The amidoxime (B1450833) functional group, as found in this compound, shows a special affinity for the uranyl ion. rsc.orgnih.gov

The binding mechanism involves the amidoxime ligand coordinating with the uranyl ion. researchgate.net While several binding motifs have been proposed, studies suggest that the uranyl ion is often equatorially coordinated by multiple amidoximate groups. acs.orgmdpi.com Specifically, crystallographic and spectroscopic studies have revealed that amidoximate ligands can bind to the UO₂²⁺ ion in an η² motif, forming a stable five-membered chelate ring. acs.org This coordination is inconsistent with some earlier proposed models and highlights the importance of the η² binding mode in designing effective adsorbents. acs.org The adsorption process is typically accompanied by the release of protons. acs.org

Research into small molecule models helps to understand the complex interactions occurring on the surface of polymeric adsorbents. For instance, studies on uranyl complexes with ligands like pyrimidine-2-amidoxime provide insights into the coordination environment and the influence of adjacent donor sites. mdpi.com The goal of such fundamental research is to design more active and selective chelating agents that can be incorporated into polymeric structures to enhance the number and accessibility of uranyl binding sites. mdpi.commdpi.com

Selective Binding of Target Metal Cations (e.g., Vanadium)

A significant challenge in the quest to extract uranium from seawater is the competition from other metal cations. Marine tests of amidoxime-based adsorbents have consistently shown that vanadium is preferentially extracted over uranium. researchgate.netresearchgate.net This remarkable affinity for vanadium has spurred research to understand the underlying binding mechanisms, which could lead to the design of more selective adsorbents. researchgate.net

Investigations combining computational simulations, thermochemical titrations, and X-ray absorption fine structure (XAFS) spectroscopy have revealed that the cyclic imide-dioxime group, a derivative of the open-chain amidoxime formed during adsorbent synthesis, is primarily responsible for the strong and selective binding of pentavalent vanadium (V⁵⁺). researchgate.net This imide-dioxime group forms a highly stable non-oxido V⁵⁺ complex. researchgate.netornl.gov In contrast, open-chain amidoxime functionalities, like the one in this compound, are predicted to have a much weaker affinity for both V⁴⁺ and V⁵⁺. ornl.gov

The interaction between vanadium and amidoxime ligands is also redox-active. Studies have shown that V⁴⁺ can be oxidized to V⁵⁺ by oxime groups, including those in glutaroimide-dioxime, a molecular analogue of the polymer sorbents. rsc.orgrsc.org The complexation of vanadium is also highly dependent on pH, with complexation being favored in neutral environments and strongly discouraged in acidic conditions. ibm.com

Design of Amidoxime-Based Adsorbents

The ability of the amidoxime group to chelate a wide range of metal ions has led to the design and synthesis of various adsorbent materials. acs.orgnih.gov These adsorbents are being developed for applications ranging from the recovery of precious metals to the removal of heavy metal pollutants from wastewater. nih.govmdpi.com The strategy often involves functionalizing a stable, high-surface-area substrate with amidoxime groups. mdpi.com

Common substrates include polymeric materials, silica (B1680970), and carbon-based structures. nih.govacs.orgunive.it For example, amidoxime-functionalized silica has been synthesized by grafting acrylonitrile (B1666552) onto silica followed by conversion of the nitrile groups to amidoxime groups using hydroxylamine (B1172632). nih.gov Similarly, macroporous carbon felt electrodes have been functionalized with amidoxime groups to create a filter for the rapid and high-capacity removal of heavy metals. acs.org The amidoxime groups significantly enhance the adsorption of metal ions by forming stable five-membered chelate rings. acs.org

Radiation-induced graft polymerization is another common technique used to append amidoxime-containing side chains to polymer backbones like polyethylene (B3416737). mdpi.comnih.gov The synthesis process for these adsorbents is a critical area of research, as reaction conditions can influence the final chemical structure of the functional groups (e.g., open-chain amidoxime vs. cyclic imide-dioxime), which in turn affects their binding capacity and selectivity for different metal ions. mdpi.comosti.gov

Table 1: Adsorption Capacities of Amidoxime-Based Adsorbents for Various Metal Ions

| Adsorbent Material | Target Metal Ion | Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Waste Amidoxime Chelating Resin | Pb(II) | 114.6 | 4 | mdpi.com |

| Waste Amidoxime Chelating Resin | Cu(II) | 93.4 | 4 | mdpi.com |

| Amidoximated LDPE Film | Pb(II) | 150 | 9 | nih.gov |

| Amidoxime-Modified PAN/Fly Ash | Zn(II) | ~25 (at 100 mg/L initial conc.) | 4-6 | mdpi.com |

| Porous Organic Polymer (POP-oNH₂-AO) | U(VI) | 530 | Not Specified | nih.gov |

| Ti₃C₂-AO-PA MXene | U(VI) | 81.1 | 8.3 | nih.gov |

Note: Adsorption conditions and initial metal concentrations vary between studies, affecting direct comparability.

Catalytic Applications and Catalyst Development

While less explored than their sequestration applications, amidoxime-functionalized materials also show promise in the field of catalysis.

Amidoxime-Functionalized Materials in Catalysis

The coordination ability of amidoxime groups can be harnessed to immobilize catalytically active metal centers onto a solid support. This approach combines the high activity of homogeneous catalysts with the ease of separation and reusability of heterogeneous catalysts.

A notable example is the development of an amidoxime-functionalized silica decorated with copper (AFS-Cu). nih.govtubitak.gov.tr In this system, the amidoxime groups on the silica surface act as ligands, binding copper ions to create a stable and efficient catalyst. nih.gov This AFS-Cu composite has been successfully used for the catalytic reductive degradation of methylene (B1212753) blue in the presence of sodium borohydride (B1222165) (NaBH₄). nih.govtubitak.gov.tr The catalyst demonstrated high efficiency, following pseudo-first-order kinetics, and could be easily recovered and reused multiple times without a significant loss of activity. nih.govtubitak.gov.tr This research opens the door for developing other amidoxime-supported metal catalysts for various organic transformations and environmental remediation applications. oregonstate.edu

Role in Chemical Process Stabilization

The strong metal-chelating properties of amidoxime compounds can be utilized to stabilize chemical processes that are susceptible to degradation by trace metal impurities.

An important application in this area is the stabilization of hydroxylamine-containing solutions. google.com Aqueous hydroxylamine is a widely used chemical, but it is inherently unstable and can decompose, particularly in the presence of metal ions that can catalyze its degradation. google.com Amidoxime compounds, which can be formed from the reaction of hydroxylamine with a nitrile compound, can be added to these solutions in an effective amount. google.com The amidoxime functions as a chelating agent, complexing with detrimental metal ions and preventing them from participating in the decomposition reactions of hydroxylamine. google.com This stabilization is crucial for improving the shelf-life and ensuring the purity of hydroxylamine solutions used in various industrial syntheses. google.com

Stabilization of Hydroxylamine Solutions

Aqueous solutions of hydroxylamine are valuable in numerous chemical syntheses, but their inherent instability, which leads to decomposition, can limit their utility, especially where storage is necessary or product purity is critical. nih.gov Research has identified amidoxime compounds, a class that includes this compound, as effective agents for stabilizing hydroxylamine-containing solutions. nih.gov The primary function of these amidoxime compounds is to prevent or reduce the rate of hydroxylamine decomposition. nih.gov

The stabilizing effect is particularly crucial in mitigating decomposition catalyzed by trace metal ion impurities, which can contaminate hydroxylamine solutions. nih.gov While traditional chelating agents are often used, amidoxime compounds present an alternative and effective solution. nih.gov These stabilizers can be prepared through the reaction of a nitrile compound with hydroxylamine. nih.gov The inclusion of an amidoxime compound in an effective amount within an aqueous hydroxylamine solution enhances its stability against degradation. nih.gov

The table below illustrates the conceptual effect of an amidoxime stabilizer on the decomposition of a hydroxylamine solution, particularly in the presence of metal contaminants.

| Composition | Stabilizer | Contaminant | Relative Stability (Conceptual) | Observation |

|---|---|---|---|---|

| Aqueous Hydroxylamine | None | None | Low | Slow decomposition over time. |

| Aqueous Hydroxylamine | None | Trace Metal Ions (e.g., Fe³⁺) | Very Low | Accelerated decomposition and gas evolution. |

| Aqueous Hydroxylamine | Amidoxime Compound | Trace Metal Ions (e.g., Fe³⁺) | High | Decomposition is significantly inhibited. |

Applications in Advanced Material Science

The functional group characteristic of this compound, the amidoxime group, has been explored for the modification of various materials to impart specific functionalities. These applications are primarily seen in the broader context of polymers and nanomaterials.

Cellulose, an abundant and renewable biopolymer, serves as a stable platform for chemical functionalization. mdpi.com Researchers have successfully introduced amidoxime functional groups into the cellulose matrix through a two-step synthesis, creating amidoxime-functionalized cellulose (AO-CELL). nih.govmdpi.com This process typically involves a cyanidation reaction on the cellulose units, followed by a subsequent reaction to form the amidoxime group. mdpi.com

The successful functionalization is confirmed by elemental analysis, which shows a significant increase in nitrogen content after each step. mdpi.com

| Material | Carbon (C) Content (%) | Hydrogen (H) Content (%) | Nitrogen (N) Content (%) | Oxygen (O) Content (%) |

|---|---|---|---|---|

| Cellulose (Initial) | - | - | 0.00 | - |

| Cyanoethylated Cellulose (AN-CELL) | 49.68 | - | 5.89 | - |

| Amidoxime-functionalized Cellulose (AO-CELL) | 44.16 | - | 10.04 | - |

These amidoxime-functionalized cellulose materials exhibit a strong affinity for various metal ions, forming stable chelates under acidic conditions. mdpi.com This property makes them effective reactive sorbents for applications such as the selective extraction of thorium (Th(IV)) from wastewater. mdpi.com The modified cellulose demonstrates a high adsorption capacity, reaching up to 450 mg/g for thorium. mdpi.com Furthermore, these functionalized materials have been used to accelerate the degradation of highly toxic organophosphate compounds, including pesticides and chemical warfare agents, by catalyzing the cleavage of phosphoester bonds. nih.gov

In the field of nanotechnology, the synthesis of nanoparticles often requires reducing agents to convert metal ions into metallic nanoparticles and stabilizing agents to prevent their aggregation. nih.gov While compounds like this compound are not commonly cited as primary reducing or stabilizing agents in colloidal syntheses, the broader amidoxime functional group has been incorporated into polymer matrices that support nanoparticles.

Research has shown that polyacrylonitrile nanofibers can be modified to feature amidoxime groups, and silver nanoparticles can then be embedded within this functionalized matrix. researchgate.net In this context, the amidoxime-modified polymer acts as a host or support for the nanoparticles rather than as a free reducing or capping agent in the solution phase. researchgate.net The stability of the resulting nanoparticle-polymer composite is a key factor for its application, for instance, in the photocatalytic degradation of organic dyes. researchgate.net The amidoxime functional groups within the polymer can influence the properties and performance of the embedded nanoparticles.

Research in Semiconductor Processing Formulations

Amidoxime compounds are utilized in various formulations for semiconductor processing, particularly in cleaning and surface preparation compositions. google.comgoogle.com These compounds are components of post-etch cleaning formulations designed to remove residues from semiconductor substrates and equipment. google.com

A critical requirement for this application is the exceptional purity of the amidoxime compounds. The presence of trace metal impurities in processing chemicals can introduce defects onto a semiconductor chip, potentially rendering it useless. google.comgoogleapis.com Therefore, amidoxime compounds intended for this industry must have extremely low concentrations of metals like sodium, potassium, calcium, iron, and others. google.com

These high-purity materials are often referred to as "electronics grade" or "semiconductor grade." google.com The specific limits on total and individual metal concentrations can vary depending on the precise application, such as cleaning etched vias or holes in copper-based systems. google.com

| Purity Tier | Total Metal Concentration | Individual Metal Concentration | Primary Application |

|---|---|---|---|

| Standard Electronics Grade | < 1000 ppb | < 250 ppb | General cleaning and surface preparation. |

| High-Purity Grade | < 500 ppb | < 100 ppb | Reliable cleaning of etched vias. |

The synthesis of these high-purity amidoximes often involves processes that avoid reagents containing metal ions to produce a final product that is substantially free from metallic contaminants. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 3-(ethylamino)-N'-hydroxypropanimidamide, and how can reaction yields be optimized?

- Methodological Answer : Begin with stepwise condensation of ethylamine and hydroxylamine derivatives under anhydrous conditions. Optimize by varying catalysts (e.g., palladium or organocatalysts) and reaction time/temperature. Monitor intermediate purity via HPLC (C18 column, acetonitrile/water mobile phase) . For yield improvement, employ microwave-assisted synthesis to reduce side reactions and enhance regioselectivity .

Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR : H and C NMR to verify the ethylamino and hydroxypropanimidamide moieties (e.g., δ 1.2 ppm for CH in ethylamino) .

- FTIR : Confirm N-H and O-H stretches (3200–3500 cm) and imine bonds (1650–1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., calculated m/z 161.2 for CHNO) .

- HPLC : Compare retention times against a certified reference standard .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store in airtight containers under inert gas (argon/nitrogen) at –20°C. Avoid exposure to moisture and light, as the compound may hydrolyze or oxidize. Conduct stability assays using TGA/DSC to identify decomposition thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictory data in pharmacological assays involving this compound?

- Methodological Answer :

- Replicate under controlled conditions : Ensure consistent pH (6.5–7.5) and ionic strength to minimize variability in enzyme-binding assays .

- Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics with isothermal titration calorimetry (ITC) to validate thermodynamic parameters .

- Statistical analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, temperature fluctuations) .

Q. What experimental design principles are critical for studying the compound’s stability under varying pH conditions?

- Methodological Answer :

- Prepare buffer solutions (pH 2–12) and incubate the compound at 37°C.

- Use LC-MS to quantify degradation products (e.g., ethylamine or hydroxylamine derivatives).

- Apply Arrhenius kinetics to predict shelf-life at different storage conditions .

Q. How can the compound’s interaction with metalloenzymes be mechanistically characterized?

- Methodological Answer :

- Kinetic studies : Perform stopped-flow spectroscopy to measure binding rates with enzymes like cytochrome P450.

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding sites and validate with mutagenesis experiments .

- Spectroscopic probes : Employ EPR to detect radical intermediates during enzyme catalysis .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-response relationships in cytotoxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves and calculate IC values. Apply ANOVA with post-hoc Tukey tests to compare treatment groups. Report confidence intervals and effect sizes to ensure reproducibility .

Q. How to validate the compound’s purity in batch-to-batch consistency for in vivo studies?

- Methodological Answer :

- Chromatographic profiling : Use UPLC with diode-array detection (DAD) to compare UV spectra across batches.

- Elemental analysis : Verify C/H/N ratios (±0.3% tolerance) .

- Bioassay standardization : Include a positive control (e.g., a known enzyme inhibitor) in each batch to confirm biological activity .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in shared laboratory settings?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.